![molecular formula C10H12F2O B13274570 3-(2,5-Difluorophenyl)butan-2-ol](/img/structure/B13274570.png)
3-(2,5-Difluorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a derivative of butanol, where the butanol backbone is substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2,5-difluorophenylbutanone using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3-(2,5-Difluorophenyl)butan-2-one
Reduction: 3-(2,5-Difluorophenyl)butane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)butan-2-ol
- 3-(2,6-Difluorophenyl)butan-2-ol
- 3-(3,5-Difluorophenyl)butan-2-ol
Uniqueness
3-(2,5-Difluorophenyl)butan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other difluorophenyl derivatives.
Biological Activity
3-(2,5-Difluorophenyl)butan-2-ol is a chiral compound with significant biological activity, particularly noted for its antifungal properties . This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12F2O. Its structure features a butanol backbone with a hydroxyl (-OH) group attached to the second carbon, which contributes to its biological activity through various chemical reactivity pathways. The presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and alters its biological interactions compared to other similar compounds.
Antifungal Activity
Research has indicated that this compound exhibits significant antifungal activity against various pathogens. Studies have shown that derivatives of this compound can effectively inhibit specific enzymes crucial for fungal survival, enhancing their therapeutic potential. For instance:
- Inhibition of Ergosterol Biosynthesis : The compound has been observed to interfere with ergosterol biosynthesis, a critical component of fungal cell membranes.
- Enzyme Inhibition : Specific derivatives have demonstrated efficacy in inhibiting enzymes such as lanosterol demethylase, which is vital for fungal growth.
Case Studies
- Study on Fungal Pathogens : A study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus fumigatus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against C. albicans, showcasing its potential as an antifungal agent .
- Mechanistic Insights : Another research effort focused on understanding the mechanism of action at the molecular level. It was found that this compound binds to the active site of key enzymes involved in fungal metabolism, leading to disruption in metabolic processes .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
Isavuconazole | C22H17F2N5OS | A triazole-based antifungal agent with broader spectrum activity. |
Voriconazole | C16H14F3N5O | A potent antifungal agent with distinct structural properties but similar antifungal effects. |
3-(6-Chloro-5-fluoropyrimidin-4-YL)-butan-2-ol | C10H10ClF1N1O | Contains a different halogen and a pyrimidine ring, offering varied biological activity. |
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-6(7(2)13)9-5-8(11)3-4-10(9)12/h3-7,13H,1-2H3 |
InChI Key |
SKDAJNQLOZEZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.